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molecular formula C7H10O3 B1654608 3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 25312-79-2

3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No. B1654608
M. Wt: 142.15 g/mol
InChI Key: PTQGFDXPHNRDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04489093

Procedure details

Using the procedure of Step A of Example 14, (S)α-cyano-3-phenoxy-benzyl (1R, trans) 2,2-dimethyl-3(Z)-[2-fluoro-3-oxo-3-ethoxy-propenyl]-cyclopropane-1-carboxylate was reacted to obtain (S)α-cyano-3-phenoxy-benzyl (1R, trans) 2,2-dimethyl-3(Z)-[2-fluoro-3-oxo-3-hydroxy-propenyl]-cyclopropane-1-carboxylate which was reacted by the process of Step B of Example 14 to obtain (S)α-cyano-3-phenoxy-benzyl (1R, trans) 2,2-dimethyl-3(Z)-[2-fluoro-3-oxo-3-methoxy-propenyl]-cyclopropane-1-carboxylate with a specific rotation of [α]D20 =+15.5°±2.5° (c=0.3% in chloroform).

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH:4]([CH:5]=[O:6])[CH:3]1[C:7]([OH:9])=[O:8].[CH3:11][C:12]1([CH3:26])[CH:14](/[CH:15]=[C:16](\[F:22])/[C:17](=[O:21])[O:18]CC)[CH:13]1[C:23]([O-:25])=[O:24]>>[CH3:1][C:2]1([CH3:10])[CH:4]([CH:5]=[O:6])[CH:3]1[C:7]([OH:9])=[O:8].[CH3:11][C:12]1([CH3:26])[CH:14](/[CH:15]=[C:16](\[F:22])/[C:17](=[O:18])[OH:21])[CH:13]1[C:23]([O-:25])=[O:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1C=O)C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C1\C=C(\C(OCC)=O)/F)C(=O)[O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C1C=O)C(=O)O)C
Name
Type
product
Smiles
CC1(C(C1\C=C(\C(O)=O)/F)C(=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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